![molecular formula C14H14BClO3 B13644629 {4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)
{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid is an organoboron compound with the molecular formula C14H14BClO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid typically involves the reaction of 4-[(3-chlorophenyl)methoxy]-3-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The product is a biaryl or substituted alkene.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester or borane derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Oxidation: Oxidizing agents like H2O2, sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols.
Reduction: Boronate esters or borane derivatives.
Scientific Research Applications
{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of {4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired product. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This process is highly efficient and allows for the formation of carbon-carbon bonds under mild conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Methoxyphenylboronic Acid: Contains a methoxy group on the phenyl ring.
3-Chlorophenylboronic Acid: Contains a chlorine atom on the phenyl ring.
Uniqueness
{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid is unique due to the presence of both a methoxy group and a chlorine atom on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, offering unique properties compared to simpler boronic acids.
Properties
Molecular Formula |
C14H14BClO3 |
|---|---|
Molecular Weight |
276.52 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)methoxy]-3-methylphenyl]boronic acid |
InChI |
InChI=1S/C14H14BClO3/c1-10-7-12(15(17)18)5-6-14(10)19-9-11-3-2-4-13(16)8-11/h2-8,17-18H,9H2,1H3 |
InChI Key |
RCIACSLPHAPKNM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13644548.png)
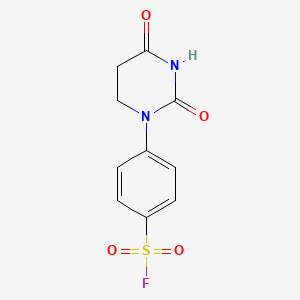
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride hydrate](/img/structure/B13644560.png)
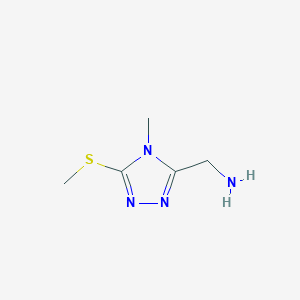

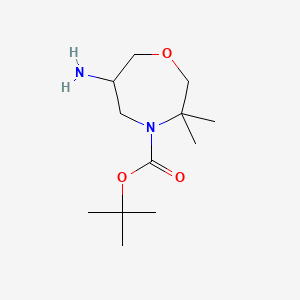
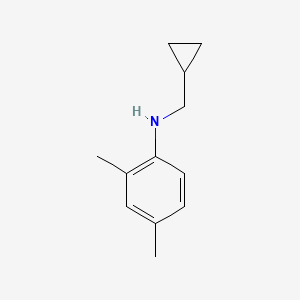
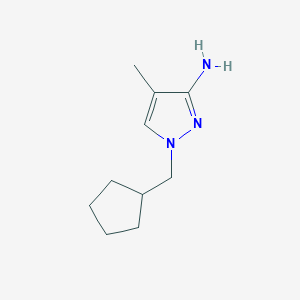
![(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride](/img/structure/B13644597.png)
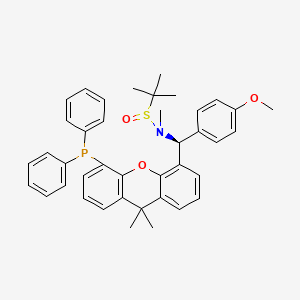
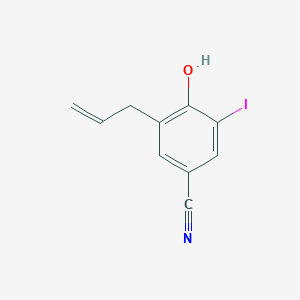
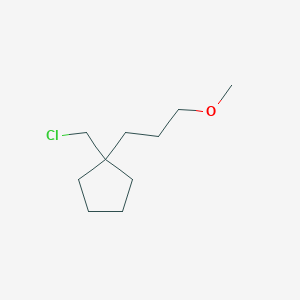
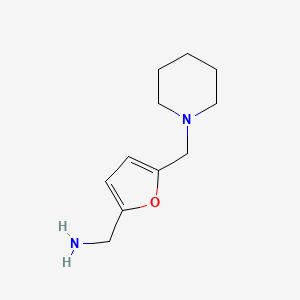
![tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13644617.png)
